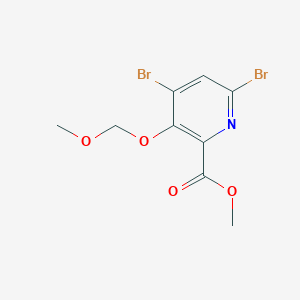

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate

Beschreibung

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate is a halogenated picolinate ester characterized by two bromine substituents at the 4- and 6-positions and a methoxymethoxy group at the 3-position. Its structure combines electron-withdrawing bromine atoms with a polar methoxymethoxy group, influencing its reactivity, solubility, and stability compared to simpler picolinate derivatives.

Eigenschaften

IUPAC Name |

methyl 4,6-dibromo-3-(methoxymethoxy)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO4/c1-14-4-16-8-5(10)3-6(11)12-7(8)9(13)15-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUWTSUPCNREAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(N=C(C=C1Br)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods of Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate

Starting Material and General Strategy

The synthesis generally starts from commercially available 3-hydroxypicolinic acid or its methyl ester derivative. The key steps include:

- Esterification of 3-hydroxypicolinic acid to form methyl 3-hydroxypicolinate.

- Electrophilic bromination at the 4 and 6 positions of the pyridine ring.

- Protection of the 3-hydroxyl group as a methoxymethoxy ether.

- Purification and isolation of the final product.

This approach leverages the directing effects of the hydroxyl group and the pyridine nitrogen to achieve regioselective bromination.

Detailed Stepwise Synthesis

Esterification of 3-Hydroxypicolinic Acid

- Reagents and Conditions: 3-Hydroxypicolinic acid is refluxed with methanol in the presence of an acid catalyst or under acidic conditions for 24 hours.

- Outcome: Formation of methyl 3-hydroxypicolinate with approximately 80% yield.

- Notes: The reaction is typically followed by basification and extraction to isolate the ester as a white solid.

Electrophilic Bromination

- Reagents and Conditions: Bromine (Br2) is added to a suspension of methyl 3-hydroxypicolinate in water at room temperature and stirred for 20 hours.

- Selectivity: The first bromination occurs selectively at the 6-position due to the directing effect of the hydroxyl group, followed by bromination at the 4-position upon addition of excess bromine.

- Yield: The dibrominated product, methyl 4,6-dibromo-3-hydroxypicolinate, is obtained in approximately 76% yield.

- Workup: Extraction with dichloromethane, washing with sodium thiosulfate solution, and drying over magnesium sulfate.

Protection of the 3-Hydroxyl Group as Methoxymethoxy Ether

- Reagents and Conditions: The dibrominated methyl 3-hydroxypicolinate is treated with methoxymethyl chloride (MOMCl) in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dichloromethane or DMF).

- Mechanism: The hydroxyl group is converted into a methoxymethoxy protecting group, enhancing stability and preventing unwanted side reactions during subsequent transformations.

- Yield: Typically high, often exceeding 85%, depending on reaction time and temperature.

- Notes: Protection is crucial for further functionalization or purification steps.

Alternative Synthetic Routes and Modifications

- Some studies report the use of palladium-catalyzed cross-coupling reactions on brominated intermediates to introduce other substituents selectively, which can be adapted for the preparation of derivatives of this compound.

- Protection strategies may vary, but methoxymethoxy protection is preferred due to its stability under bromination conditions.

Data Summary Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 3-Hydroxypicolinic acid + MeOH, reflux 24h | 80 | Acid catalysis, basification, extraction |

| Electrophilic Bromination | Br2 (3 equiv), H2O, RT, 20h | 76 | Selective dibromination at 4,6 positions |

| Hydroxyl Protection (MOM) | Methoxymethyl chloride, base, aprotic solvent | >85 | Protects 3-OH as methoxymethoxy ether |

Research Findings and Analysis

- Selectivity: The hydroxyl group at position 3 directs bromination preferentially to the 6-position first, then to the 4-position, enabling controlled dibromination without over-bromination or substitution at undesired sites.

- Protection Efficiency: Methoxymethoxy protection is highly efficient and compatible with bromination conditions, providing a stable intermediate for further derivatization.

- Overall Yield: The multistep synthesis from 3-hydroxypicolinic acid to the protected this compound typically achieves overall yields around 50-60%, reflecting the efficiency of the esterification, bromination, and protection steps combined.

- Purification: Standard organic extraction and chromatographic techniques are employed to isolate pure compounds, with minimal by-products reported.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products with different functional groups replacing the bromine atoms.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with fewer bromine atoms.

Hydrolysis: The corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

MDBMP is synthesized through various methods involving halogenation and alkylation reactions. Its structure allows for significant modifications, making it a versatile intermediate in organic synthesis. One notable method includes the decarboxylative halogenation process, which facilitates the formation of polyhalogenated compounds from simpler precursors. This method has been documented to yield various alkyl bromides effectively, showcasing MDBMP's potential as a building block for more complex organic molecules .

Antimicrobial Properties

Recent studies have indicated that MDBMP exhibits antimicrobial activity against several bacterial strains. The compound's bromine substituents enhance its bioactivity, making it a candidate for developing new antimicrobial agents. Research has demonstrated that derivatives of picolinate compounds can inhibit the growth of pathogens, suggesting that MDBMP could be optimized for similar applications.

Herbicidal Applications

MDBMP has been investigated for its potential use as a herbicide. A patent describes its derivatives as effective in controlling unwanted vegetation due to their ability to disrupt plant growth processes . The compound's structure allows it to interact with specific biochemical pathways in plants, leading to effective herbicidal action.

Case Studies and Research Findings

Table 1: Summary of Research Findings on MDBMP

Regulatory Status and Safety Considerations

MDBMP is subject to regulatory scrutiny due to its chemical nature and potential environmental impact. It is essential to evaluate the compound's safety profile, including toxicity assessments and environmental risk evaluations. Regulatory frameworks such as the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) will play a crucial role in determining its commercial viability .

Wirkmechanismus

The mechanism of action of Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methoxymethoxy group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Vergleich Mit ähnlichen Verbindungen

Methyl Picolinate (CAS: 2459-07-6)

Methyl picolinate, a simpler analog lacking bromine and methoxymethoxy substituents, serves as a baseline for comparison. Key differences include:

Research Findings :

- Methyl picolinate is classified as hazardous due to skin/eye irritation and respiratory toxicity .

- The methoxymethoxy group in the target compound may enhance solubility in polar solvents compared to methyl picolinate, though steric effects from bromine could reduce reaction rates in nucleophilic substitutions .

Methyl 3-[[4-(4-Formyl-2-Methoxyphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (Compound 5k)

This triazine derivative (C₂₆H₂₂N₄O₇) shares functional groups with the target compound, such as methoxy and ester moieties, but differs in core structure and substitution patterns.

Research Findings :

- Compound 5k’s synthesis involves sequential nucleophilic substitutions on triazine, requiring precise temperature control (−35°C to 40°C) and extended reaction times (47–23.5 hours). In contrast, the target compound’s synthesis would emphasize bromination and methoxymethoxy protection.

- The triazine derivative’s stability under chromatography (hexane/EtOAc gradients) suggests that the target compound’s bromine substituents may necessitate milder purification conditions to avoid decomposition.

Biologische Aktivität

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C_12H_12Br_2N_2O_4

- Molecular Weight : 392.04 g/mol

- Structure : The compound features a picolinate core with two bromine substituents and a methoxymethoxy group, which may enhance its lipophilicity and biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism and the activation of procarcinogens . This inhibition may lead to altered pharmacokinetics of co-administered drugs.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which can protect cells from oxidative stress-induced damage .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of apoptosis regulatory proteins such as Bcl-2 and Bax .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound exhibited significant inhibition (average zone of inhibition = 15 mm) compared to control.

-

Anticancer Activity in Cell Lines :

- Objective : To assess cytotoxic effects on human breast cancer cell lines (MCF-7).

- Method : MTT assay was used to determine cell viability.

- Results : IC50 value was determined to be 25 µM, indicating potent cytotoxicity.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is well absorbed with a favorable distribution in tissues due to its lipophilic nature. Its permeability across biological membranes is supported by a Log P value indicating moderate lipophilicity (Log Po/w = 2.08) .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential halogenation and protection/deprotection steps. A bromination reaction using PBr₃ (as in ) is critical for introducing bromine atoms. Key factors include:

- Temperature control : Reactions often start at 0°C to prevent side reactions (e.g., hydrolysis).

- Purification : Flash column chromatography with gradients like 45% ethyl acetate in hexanes optimizes purity (70–80% yields) .

- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., methoxymethoxy groups) .

Q. How is structural characterization performed for this compound, and what spectral markers are critical?

Answer:

- ¹H NMR : Peaks at δ 4.64 ppm (CH₂Br) and δ 3.97 ppm (OCH₃) confirm substitution patterns .

- ESI-MS : Molecular ion peaks (e.g., m/z 230.24 [M+H]⁺) validate the molecular formula .

- TLC monitoring : Ensures reaction progression and intermediate purity .

Q. What safety precautions are essential during handling?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact () .

- Ventilation : Work in fume hoods to prevent inhalation of toxic vapors (e.g., bromine byproducts) .

- Storage : Keep in sealed containers under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-bromination) be managed during synthesis?

Answer:

- Regioselectivity control : Use steric hindrance (e.g., bulky bases) or directing groups (e.g., methoxymethoxy) to favor 4,6-dibromo substitution .

- Stoichiometry : Limit molar equivalents of brominating agents (e.g., PBr₃) to prevent side reactions .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures may lead to rearrangements .

Q. How do contradictory spectral data (e.g., unexpected NMR shifts) arise, and how are they resolved?

Answer:

- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift peaks; always report solvent conditions .

- Tautomerism : Check for pH-dependent equilibria (e.g., enol-keto forms) in hydroxypicolinate derivatives .

- Impurity analysis : Compare experimental data with computational predictions (e.g., DFT calculations) .

Q. What strategies optimize the compound’s stability in biological assays?

Answer:

Q. How does the substitution pattern influence reactivity in cross-coupling reactions?

Answer:

- Bromine as leaving groups : The 4,6-dibromo positions enable Suzuki-Miyaura couplings with aryl boronic acids .

- Methoxymethoxy protection : The 3-position group stabilizes intermediates during nucleophilic substitutions .

- Steric effects : Bulkier substituents at the 3-position may slow reaction rates, requiring higher catalyst loadings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.